Largazole

概要

説明

準備方法

合成経路と反応条件: ラルガゾールの全合成には、チアゾール-チアゾリン中間体の形成やデプシペプチドの環状化など、いくつかの重要なステップが含まれています . 合成経路は通常、バリン、β-ヒドロキシエステル、チアゾリルチアゾリンなどの主要なビルディングブロックの調製から始まります . 最終生成物は、一連のカップリング反応、脱保護、環状化によって得られます . これらの合成経路から得られるラルガゾールの全体の収率は約21%で、8段階で得られます .

工業生産方法: ラルガゾールは主に研究室で合成されていますが、その生産のためのスケーラブルなプロセスを開発する努力が続けられています . これらのプロセスには、反応条件の最適化と高純度試薬の使用が含まれ、最終生成物の均一性と品質を確保しています . 工業生産方法は、ラルガゾールを前臨床および臨床調査で利用しやすくするために、収率を最大化し、不純物を最小限に抑えることに重点を置いています .

化学反応の分析

Olefin Cross-Metathesis for Thioester Installation

The thioester side chain was introduced via Grubbs’ second-generation catalyst -mediated cross-metathesis:

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| Grubbs II | 41 | Refluxing toluene |

| Hoveyda-Grubbs | <30 | Refluxing toluene |

| Grela’s p-nitro catalyst | 75 | 15 mol%, CH₂Cl₂, 40°C |

This step exhibited sensitivity to thioester coordination with ruthenium catalysts, necessitating high catalyst loadings .

Prodrug Activation via Hydrolysis

This compound’s thioester undergoes protein-assisted hydrolysis in plasma or cellular environments to release the active thiol pharmacophore:

-

Stability : Stable in aqueous buffers (pH 3–9) but rapidly hydrolyzed in plasma (t₁/₂ < 1 hr) .

-

Key intermediate : Thiol analogue 14 (70–80% yield via aminolysis of this compound) .

Table 1: Activity of this compound Analogues

| Analogue | Modification | HDAC1 IC₅₀ (nM) | Antiproliferative Activity |

|---|---|---|---|

| This compound thiol (14 ) | Thiol pharmacophore | 0.4 | ++++ |

| Acetyl analogue (12 ) | Thioester → acetyl | >1,000 | + |

| Hydroxyl analogue (13 ) | Thiol → hydroxyl | >1,000 | + |

| N-methylated macrocycle | Valine-NH methylation | 40–400 | ++ |

-

Pharmacophore requirement : The free thiol is essential for HDAC inhibition; masking (e.g., acetyl) abolishes activity .

-

Macrocycle rigidity : N-methylation disrupts hydrogen bonding, reducing potency 100–1,000-fold .

Key Reactions in Analog Development

-

Thiazoline-thiazole synthesis : Tandem deprotection-cyclodehydration followed by MnO₂ oxidation .

-

Side-chain diversification : Cross-metathesis with bromoalkenes (C3–C6) to yield 15–17 .

-

Stereochemical inversion : Replacement of (3S)-hydroxy acid with (3R)-configured unit reduced activity .

HDAC8-Thiol Complex Structural Insights

X-ray crystallography revealed:

-

Thiolate-Zn²⁺ coordination : Optimal tetrahedral geometry (107.6–111.8° bond angles) enhances binding .

-

Conformational adaptability : HDAC8 undergoes structural adjustments to accommodate the rigid macrocycle .

Stability and Reactivity Under Synthetic Conditions

-

Acid sensitivity : β-hydroxy acid prone to elimination under strong acids.

-

Oxidative stability : Thiazoline ring resistant to oxidation under standard conditions .

This comprehensive analysis underscores the interplay between this compound’s synthetic chemistry and biological activity, providing a roadmap for designing HDAC inhibitors with improved selectivity and stability.

科学的研究の応用

Largazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound serves as a valuable tool for studying the structure-activity relationships of HDAC inhibitors . Its unique chemical scaffold provides insights into the design and synthesis of novel HDAC inhibitors with improved potency and selectivity .

Biology: this compound is used in biological research to investigate the role of HDACs in gene expression and cellular processes . It has been shown to modulate chromatin structure and influence the transcription of various genes .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment . Its selective inhibition of HDACs makes it a promising candidate for targeting cancer cells while sparing normal cells . Additionally, this compound has shown potential in treating other diseases where transcriptional reprogramming is beneficial .

Industry: In the industrial sector, this compound’s unique properties are being leveraged for the development of new drugs and therapeutic agents . Its scalability and potency make it an attractive candidate for further research and development .

作用機序

類似化合物との比較

特性

CAS番号 |

1009815-87-5 |

|---|---|

分子式 |

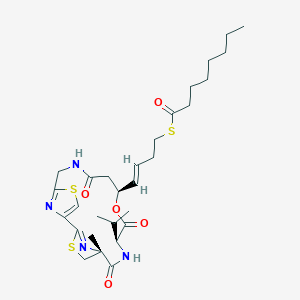

C29H42N4O5S3 |

分子量 |

622.9 g/mol |

IUPAC名 |

S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate |

InChI |

InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1 |

InChIキー |

AXESYCSCGBQJBL-BNQQNEQWSA-N |

SMILES |

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |

異性体SMILES |

CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C |

正規SMILES |

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Largazole; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。